N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-nitrophenoxy)acetamide
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Overview
Description
N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-nitrophenoxy)acetamide is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-nitrophenoxy)acetamide typically involves multiple steps:
Formation of Benzoxazole Core: The initial step involves the synthesis of the benzoxazole core. This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Methoxylation: The benzoxazole core is then methoxylated using methanol and a strong acid catalyst to introduce the methoxy group at the 5-position.
Acylation: The methoxylated benzoxazole is then acylated with 2-methylbenzoyl chloride in the presence of a base such as pyridine to form the intermediate.
Nitration: The final step involves the nitration of the intermediate with nitric acid to introduce the nitro group, followed by coupling with 2-nitrophenoxyacetic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoxazole ring, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-nitrophenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity, particularly against colorectal cancer cells.
Mechanism of Action
The mechanism of action of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in cell proliferation and apoptosis.
Pathways Involved: The compound could modulate signaling pathways such as the MAPK/ERK pathway, which is crucial in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide
- 2-Methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide
Uniqueness
N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-nitrophenoxy)acetamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
Molecular Formula |
C23H19N3O6 |
---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C23H19N3O6/c1-14-7-8-15(23-25-18-12-16(30-2)9-10-20(18)32-23)11-17(14)24-22(27)13-31-21-6-4-3-5-19(21)26(28)29/h3-12H,13H2,1-2H3,(H,24,27) |
InChI Key |
JETGUYWIOXONSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OC)NC(=O)COC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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